N-(1-benzyl-1H-pyrazol-3-yl)-5-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-1,3,4-thiadiazol-2-amine
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Overview
Description
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{3-[(2-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1,3,4-THIADIAZOL-2-YL)AMINE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{3-[(2-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1,3,4-THIADIAZOL-2-YL)AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the benzyl group. The thiadiazole moiety is then synthesized and attached to the pyrazole ring. The final step involves the coupling of the chlorophenoxy methyl group to the thiadiazole ring under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and pH would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{3-[(2-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1,3,4-THIADIAZOL-2-YL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{3-[(2-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1,3,4-THIADIAZOL-2-YL)AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{3-[(2-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1,3,4-THIADIAZOL-2-YL)AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{3-[(2-METHOXYPHENOXY)METHYL]-4-METHOXYPHENYL}-1,3,4-THIADIAZOL-2-YL)AMINE
- N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{3-[(2-CHLOROPHENOXY)METHYL]-4-ETHOXYPHENYL}-1,3,4-THIADIAZOL-2-YL)AMINE
Uniqueness
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{3-[(2-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1,3,4-THIADIAZOL-2-YL)AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H22ClN5O2S |
---|---|
Molecular Weight |
504.0 g/mol |
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-5-[3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C26H22ClN5O2S/c1-33-22-12-11-19(15-20(22)17-34-23-10-6-5-9-21(23)27)25-29-30-26(35-25)28-24-13-14-32(31-24)16-18-7-3-2-4-8-18/h2-15H,16-17H2,1H3,(H,28,30,31) |
InChI Key |
JKSICAKQDUKCRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4)COC5=CC=CC=C5Cl |
Origin of Product |
United States |
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